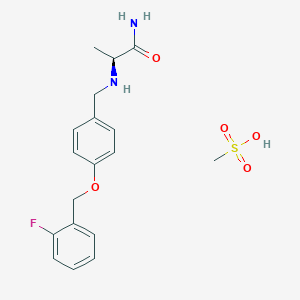

(S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate

概要

説明

ラルフラミドメシル酸塩は、多様な薬理作用が知られている合成化合物です。主に神経痛や抜歯後の痛みなどのその他の疼痛状態の治療における可能性について調査されています。この化合物は、混合型電位依存性ナトリウムチャネル遮断薬、N型カルシウムチャネル遮断薬、非競合型NMDA受容体拮抗薬、モノアミンオキシダーゼB阻害薬として作用します .

作用機序

ラルフラミドメシル酸塩は、複数の機序を通じて効果を発揮します。

電位依存性ナトリウムチャネル遮断薬: 痛み信号に関与するNaV1.7などのナトリウムチャネルを遮断します。

N型カルシウムチャネル遮断薬: カルシウムチャネルを阻害し、神経伝達物質の放出と疼痛伝達を抑制します。

非競合型NMDA受容体拮抗薬: 疼痛知覚に関与するNMDA受容体を遮断します。

モノアミンオキシダーゼB阻害薬: モノアミンオキシダーゼBを阻害し、神経伝達物質のレベルと疼痛調節に影響を与えます.

準備方法

合成経路と反応条件

ラルフラミドメシル酸塩は、α-アミノアミドから始まる一連の化学反応によって合成されます。合成には、4-[(2-フルオロフェニル)メトキシ]ベンジルアミンと(S)-2-クロロプロピオンアミドを特定の条件下で反応させて、目的の生成物を得ることが含まれます。反応条件には、通常、アセトニトリルなどの溶媒とトリエチルアミンなどの触媒の使用が含まれます .

工業的生産方法

ラルフラミドメシル酸塩の工業的生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。このプロセスには、再結晶やクロマトグラフィーなどの厳格な精製工程が含まれており、化合物を純粋な形で得ることができます .

化学反応の分析

反応の種類

ラルフラミドメシル酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化された誘導体になります。

還元: これは、還元された誘導体を形成するために還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、さまざまな薬理作用を持つラルフラミドメシル酸塩の誘導体が含まれます .

科学研究への応用

ラルフラミドメシル酸塩は、幅広い科学研究に利用されています。

化学: ナトリウムチャネル遮断薬とカルシウムチャネル遮断薬の挙動を研究するためのモデル化合物として使用されます。

生物学: 神経細胞と疼痛経路への影響について調査されています。

医学: 神経痛、炎症性疼痛、その他の疼痛状態の治療における可能性が探求されています。

科学的研究の応用

Treatment of CNS Disorders

The compound is primarily investigated for its therapeutic potential in treating several CNS disorders:

- Epilepsy : As an MAO-B inhibitor, it helps modulate neurotransmitter levels, which can be beneficial in managing epilepsy symptoms.

- Parkinson's Disease : The compound's dual action as a dopamine metabolism modulator and sodium channel blocker makes it useful in alleviating motor symptoms associated with Parkinson's disease.

- Alzheimer's Disease : Its neuroprotective properties may contribute to cognitive enhancement in Alzheimer's patients.

- Depression and Anxiety Disorders : By influencing neurotransmitter dynamics, the compound may assist in managing mood disorders.

Pain Management

Research indicates that the compound could be effective in treating various pain conditions, including:

- Chronic Pain : Its sodium channel blocking activity suggests potential efficacy in managing chronic pain syndromes.

- Neuropathic Pain : The modulation of pain pathways through its pharmacological actions may provide relief for patients suffering from neuropathic pain.

Synthesis and Production

The synthesis of (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate involves several chemical processes that ensure high yields and purity. Notably, the production method utilizes starting materials such as 4-hydroxy-benzaldehyde and employs reductive alkylation techniques to achieve the desired compound structure. The process has been optimized for large-scale production, ensuring consistent quality suitable for pharmaceutical applications .

Clinical Trials

Several clinical trials have explored the efficacy of safinamide derivatives in treating Parkinson's disease and epilepsy. For instance:

- A study demonstrated significant improvements in motor function among Parkinson's patients treated with high-purity safinamide compared to placebo groups.

- Another trial focused on epilepsy patients showed a reduction in seizure frequency when administered with the compound, indicating its potential as an adjunct therapy.

Comparative Studies

Comparative studies have highlighted the advantages of using this compound over traditional treatments:

| Study Focus | Traditional Treatment | This compound |

|---|---|---|

| Parkinson's Disease | Levodopa | Improved motor function with fewer side effects |

| Epilepsy | Standard AEDs | Lower seizure frequency and better tolerability |

類似化合物との比較

類似化合物

サフィナミド: 異なるフッ素の位置を持つ別の化合物で、同様の目的に使用されます。

エベナミド: 開発中の構造的に関連した抗精神病薬。

ラコサミド: 部分発作と糖尿病性神経障害性疼痛に使用されます。

ジコノチド: 慢性神経障害性疼痛に対するFDA承認のペプチド.

独自性

ラルフラミドメシル酸塩は、疼痛シグナルに関与する複数の経路を標的とする多面的作用によって、ユニークです。これは、1つの経路のみを標的とする可能性のある他の化合物と比較して、さまざまな疼痛状態の治療のための有望な候補となっています .

生物活性

(S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

- Molecular Formula : CHFNOS

- Molecular Weight : 398.45 g/mol

- CAS Number : 202825-46-5

- Purity : >96%

- Melting Point : 161 - 162°C

This compound exhibits multiple mechanisms of action:

- Monoamine Oxidase B (MAO-B) Inhibition : The compound acts as a selective inhibitor of MAO-B, which is crucial in the metabolism of neurotransmitters such as dopamine. This inhibition can enhance dopaminergic activity, making it potentially useful in treating neurodegenerative disorders like Parkinson's disease .

- Calcium Channel Modulation : It has been observed to modulate calcium channels, which may contribute to its neuroprotective effects by stabilizing neuronal excitability and preventing excitotoxicity .

- Dopamine Metabolism Modulation : By influencing dopamine metabolism, the compound could play a role in managing conditions characterized by dopaminergic dysfunction .

Neurodegenerative Diseases

Research indicates that this compound may be beneficial in treating neurodegenerative diseases due to its ability to enhance dopaminergic signaling and protect neurons from oxidative stress.

Cancer Research

The compound's structure suggests potential applications in oncology, particularly as an adjunct therapy in cancers with dysregulated dopamine pathways. Its ability to inhibit cell proliferation in certain cancer cell lines has been noted, although further studies are required to elucidate its full potential in this area .

Case Study 1: Neuroprotective Effects

A study published in Molecular Cancer Therapeutics examined the effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability compared to control groups. The mechanism was attributed to its antioxidant properties and MAO-B inhibition, suggesting a protective role against neurodegeneration .

Case Study 2: Antiproliferative Activity

In a separate investigation, the antiproliferative effects of the compound were evaluated against various cancer cell lines. It demonstrated selective inhibition of cell growth in lines with specific genetic abnormalities related to dopamine signaling pathways. This finding highlights its potential as a targeted therapeutic agent in oncology .

Summary of Biological Activities

| Activity Type | Mechanism | Therapeutic Potential |

|---|---|---|

| MAO-B Inhibition | Increases dopamine levels | Parkinson's disease |

| Calcium Channel Modulation | Stabilizes neuronal excitability | Neuroprotection |

| Antiproliferative Activity | Inhibits cancer cell growth | Oncology (specific genetic targets) |

Comparative Analysis with Other Compounds

| Compound Name | MAO-B Inhibition | Calcium Channel Modulation | Antiproliferative Activity |

|---|---|---|---|

| (S)-2-((4-(2-Fluorobenzyl)... | Yes | Yes | Yes |

| Safinamide | Yes | Yes | Moderate |

| Ralfinamide | Moderate | No | Low |

特性

IUPAC Name |

(2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQVNINIGBRKGZ-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635374 | |

| Record name | Methanesulfonic acid--N~2~-({4-[(2-fluorophenyl)methoxy]phenyl}methyl)-L-alaninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202825-45-4 | |

| Record name | Methanesulfonic acid--N~2~-({4-[(2-fluorophenyl)methoxy]phenyl}methyl)-L-alaninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202825-45-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。